6-(3-Chlorophenyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol
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Description
6-(3-Chlorophenyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol is a useful research compound. Its molecular formula is C20H12ClF3N4O2S and its molecular weight is 464.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Researchers have explored the synthesis of new compounds using derivatives similar to the mentioned chemical. For instance, novel imidazo[1,2-a]pyrimidine compounds were synthesized through cyclization processes involving compounds like 6-[(Trifluoromethyl)phenyl]-4-hydroxyl-2-aminopyrimidine (Liu, 2013).
Antimicrobial Activity
The antimicrobial properties of related pyrimidine derivatives have been a significant area of study. For example, 2-amino-4-{4'-[(4'’-chlorophenyl)(phenyl)methylamino]-phenyl}-6-aryl pyrimidine and similar compounds have been evaluated for their biological activity against various bacteria and fungi, showing moderate effectiveness in some cases (J.V.Guna & D.M.Purohit, 2012).
Antioxidant and Pharmacological Applications
Compounds like 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives have been synthesized and assessed for their in vitro antioxidant activity. Some of these compounds demonstrated significant radical scavenging properties, suggesting potential pharmacological applications (Kotaiah et al., 2012).
Nonlinear Optical (NLO) Properties
Studies have also focused on the nonlinear optical (NLO) properties of pyrimidine derivatives. Research on structural parameters, electronic, and NLO exploration of thiopyrimidine derivatives showed that some compounds possess considerable NLO character, indicating potential applications in optoelectronics and high-tech applications (Hussain et al., 2020).
properties
IUPAC Name |
4-(3-chlorophenyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N4O2S/c21-14-3-1-2-12(8-14)15-9-16(29)26-19(25-15)31-10-17-27-18(28-30-17)11-4-6-13(7-5-11)20(22,23)24/h1-9H,10H2,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYWQOWPKHIEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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